molecular formula C27H34N4O5 B611412 Nvp-tnks656 CAS No. 1419949-20-4

Nvp-tnks656

Cat. No. B611412
M. Wt: 494.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181266B2

Procedure details

To a well stirred suspension of 2-[(Cyclopropylmethyl-amino)-methyl]-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one (15.66 g, 57.6 mmol) in dichloromethane (600 mL) was added 2-(4-(4-methoxybenzoyl)piperidin-1-yl)acetic acid (16.45 g, 59.3 mmol), followed by triethylamine (24 mL, 173 mmol), 1H-benzo[d][1,2,3]triazol-1-ol hydrate (21.41 g, 140 mmol) and N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloride (13.26 g, 69.2 mmol). The resulting yellow suspension was stirred for 12 h, filtered and then washed with water three times (250 mL, 150 mL, then 50 mL). The organic layer was washed twice with brine (50 mL), dried with Na2SO4, filtered and concentrated in vacuo (33.34 g). The residue was dissolved in 750 mL dichloromethane, and washed with a pH 9 KHCO3/K2CO3 solution (2×100 mL). The organic layer was washed twice with brine (50 mL), dried with Na2SO4, filtered and concentrated in vacuo (23.4 g). The crude material was dissolved in approximately 25 mL MeOH resulting in an orange solution and placed in a freezer overnight to form a slurry. The mixture was filtered, washed with MeOH and dried in vacuo to yield 21.959 g of the title compound as a white solid. HRMS calculated for C27H34N4O5 495.2607. found (ESI, [M+H]+), 495.2607, retention time=3.717 min. CHN analysis: calculated (results). C, 65.57 (65.17), H, 6.93 (6.64), N, 11.33 (11.39).
Name
2-[(Cyclopropylmethyl-amino)-methyl]-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one
Quantity
15.66 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
16.45 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
21.41 g
Type
reactant
Reaction Step Four
Quantity
13.26 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][NH:5][CH2:6][C:7]2[NH:8][C:9](=[O:17])[C:10]3[CH2:16][O:15][CH2:14][CH2:13][C:11]=3[N:12]=2)[CH2:3][CH2:2]1.[CH3:18][O:19][C:20]1[CH:37]=[CH:36][C:23]([C:24]([CH:26]2[CH2:31][CH2:30][N:29]([CH2:32][C:33](O)=[O:34])[CH2:28][CH2:27]2)=[O:25])=[CH:22][CH:21]=1.C(N(CC)CC)C.O.N1(O)C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C>ClCCl>[CH:1]1([CH2:4][N:5]([CH2:6][C:7]2[NH:8][C:9](=[O:17])[C:10]3[CH2:16][O:15][CH2:14][CH2:13][C:11]=3[N:12]=2)[C:33](=[O:34])[CH2:32][N:29]2[CH2:30][CH2:31][CH:26]([C:24](=[O:25])[C:23]3[CH:22]=[CH:21][C:20]([O:19][CH3:18])=[CH:37][CH:36]=3)[CH2:27][CH2:28]2)[CH2:3][CH2:2]1 |f:3.4,5.6|

Inputs

Step One
Name
2-[(Cyclopropylmethyl-amino)-methyl]-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one
Quantity
15.66 g
Type
reactant
Smiles
C1(CC1)CNCC=1NC(C2=C(N1)CCOC2)=O
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
16.45 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C2CCN(CC2)CC(=O)O)C=C1
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
21.41 g
Type
reactant
Smiles
O.N1(N=NC2=C1C=CC=C2)O
Step Five
Name
Quantity
13.26 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C

Conditions

Stirring
Type
CUSTOM
Details
To a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting yellow suspension was stirred for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water three times (250 mL, 150 mL
WASH
Type
WASH
Details
The organic layer was washed twice with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (33.34 g)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 750 mL dichloromethane
WASH
Type
WASH
Details
washed with a pH 9 KHCO3/K2CO3 solution (2×100 mL)
WASH
Type
WASH
Details
The organic layer was washed twice with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (23.4 g)
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in approximately 25 mL MeOH resulting in an orange solution
CUSTOM
Type
CUSTOM
Details
to form a slurry
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)CN(C(CN1CCC(CC1)C(C1=CC=C(C=C1)OC)=O)=O)CC=1NC(C2=C(N1)CCOC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.959 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.